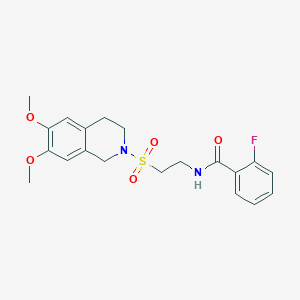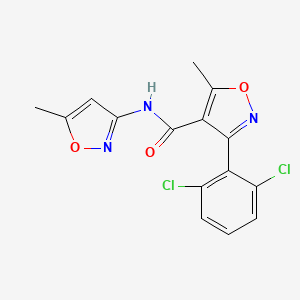
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a highly complex organic compound characterized by its multi-functional groups and unique structural attributes. It is employed across various scientific disciplines due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide involves a multi-step process:
Preparation of 2-methoxyacetyl compound: : This step involves reacting a methoxy compound with acetyl chloride under anhydrous conditions to yield 2-methoxyacetyl.
Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This tetrahydroquinoline derivative is synthesized through a cyclization reaction involving a suitable precursor.
Sulfamoylation Reaction: : The tetrahydroquinoline derivative undergoes sulfamoylation with sulfonyl chloride in the presence of a base such as pyridine.
Final Amidation: : The product is then subjected to a reaction with 4-aminophenylbutyramide under controlled conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production involves similar steps but is optimized for large-scale efficiency, including:
Utilization of continuous flow reactors for each step to maintain high yield.
Implementation of advanced purification techniques like column chromatography to ensure purity.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: : It undergoes oxidation reactions when exposed to strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: : The presence of multiple reactive groups allows it to undergo various nucleophilic and electrophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: : Acids or bases, depending on the specific reaction desired.
Quinone Derivatives: : Formed through oxidation.
Alcohols/Amines: : Resulting from reduction.
Substituted Phenyl Derivatives: : Through various substitution reactions.
科学研究应用
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide has diverse applications, including:
Chemistry: : Used as a precursor in synthesizing more complex molecules for materials science.
Biology: : Applied in studying enzyme inhibition due to its sulfonamide group.
Medicine: : Investigated for potential pharmaceutical uses, including antimicrobial and anticancer activities.
Industry: : Employed in the development of specialty chemicals with specific reactive properties.
作用机制
Molecular Targets and Pathways:
The compound often interacts with enzymes and proteins through its sulfamoyl group, inhibiting their activity.
The 2-methoxyacetyl group may bind to specific receptor sites, influencing biological pathways related to its intended use, such as cell growth inhibition in cancer.
相似化合物的比较
Similar Compounds:
N-(4-(N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Similar structure but with an ethoxy group, leading to different reactivity.
N-(4-(N-(1-(2-methoxypropionyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Variation in the acyl group, affecting its chemical behavior.
Unique Attributes: The unique combination of the methoxyacetyl and sulfonamide groups in N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide grants it distinct reactivity and binding properties, setting it apart from its analogs and contributing to its broad application spectrum.
属性
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-5-21(26)23-17-9-11-19(12-10-17)31(28,29)24-18-8-7-16-6-4-13-25(20(16)14-18)22(27)15-30-2/h7-12,14,24H,3-6,13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXMDMMNZZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)

![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)









